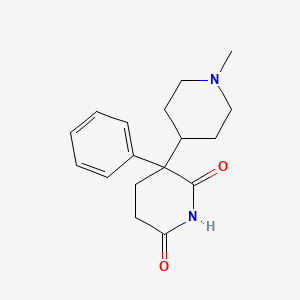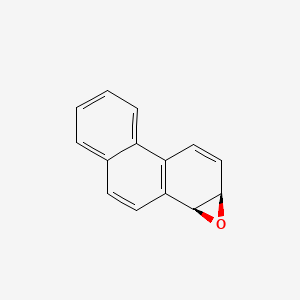
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene is a 1,2-epoxy-1,2-dihydrophenanthrene. It is an enantiomer of a (1R,2S)-1,2-epoxy-1,2-dihydrophenanthrene.
Aplicaciones Científicas De Investigación
Chemical Resolution and Racemization Studies
1,2-Epoxydihydrophenanthrenes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, have been studied for their chemical resolution and racemization properties. Research indicates that these compounds can spontaneously racemize, and preliminary calculations suggest oxepin intermediates may account for this configurational instability (Boyd, Neill, & Stubbs, 1977).
Synthesis and Configuration Analysis
The synthesis of 1,2-epoxydihydrophenanthrenes from both racemic and optically pure precursors has been reported. These studies also focus on the absolute configuration of metabolites derived from these compounds, using techniques like X-ray crystallographic analysis (Boyd et al., 1987).
Stereoselective Metabolism
Research has shown that enantiomerically pure isomers of trans-1,2-dihydroxy-1,2-dihydrophenanthrene can be metabolized to diastereomerically related bay-region diol epoxides. This stereoselective metabolism depends on the source of the microsomes used in the study (Vyas et al., 1982).
Enantioselective Epoxyalkane Formation
Certain microorganisms have shown the ability to produce highly enantio-enriched epoxyalkanes, including (1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene, via stereoselective monooxygenase-mediated alkene epoxidation. This is an important finding for the synthesis of optically pure biologically active fine chemicals (Owens, Karceski, & Mattes, 2009).
Glutathione Conjugation
Studies on glutathione conjugation of enantiomers of related compounds like 1,2-epoxy-1,2,3,4-tetrahydronaphthalene have shown significant differences in rate and affinity for glutathione S-transferase, which is relevant for understanding the metabolic pathways and interactions of similar compounds (Watabe, Hiratsuka, & Tsurumori, 1985).
Enantioselective Synthesis
Research on palladium-catalyzed, enantioselective synthesis of related compounds highlights the potential for selective production of enantiomerically pure compounds, which is essential in pharmaceutical and fine chemical synthesis (Cheeseman et al., 2004).
Thermal Reactions and Flame Retardancy in Polymers
The incorporation of related epoxides into epoxy resins has been studied for improving flame retardancy and thermal stability in polymers. This application is crucial for developing safer and more durable materials (Wang et al., 2010).
Propiedades
Número CAS |
66226-25-3 |
|---|---|
Nombre del producto |
(1S,2R)-1,2-epoxy-1,2-dihydrophenanthrene |
Fórmula molecular |
C14H10O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H10O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-8,13-14H/t13-,14+/m1/s1 |
Clave InChI |
ALTXUIJFJAHUPS-KGLIPLIRSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]4[C@H]3O4 |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4C3O4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



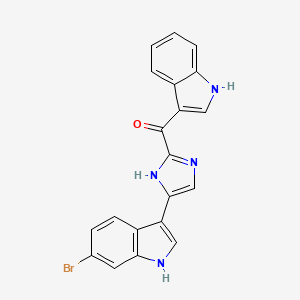
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
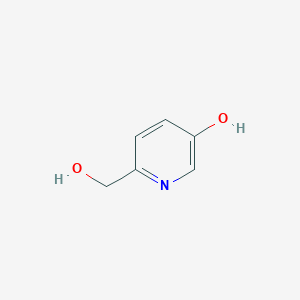
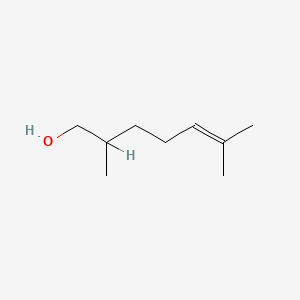
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)
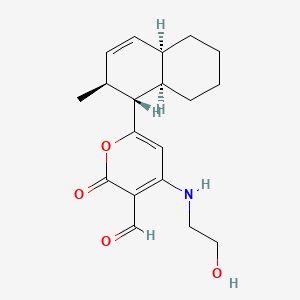
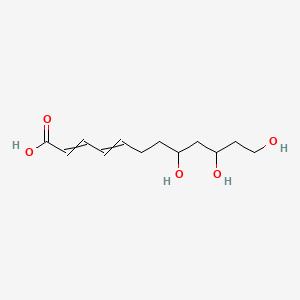
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
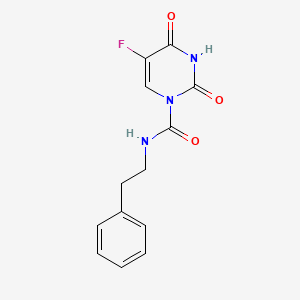
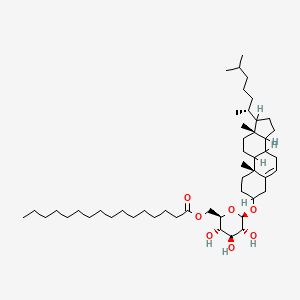
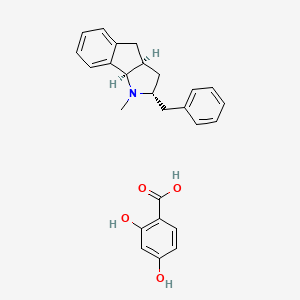
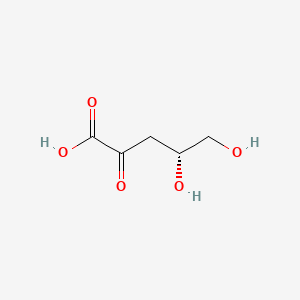
![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)
